molecular formula C12H11N3O2 B166717 5-Cyano-DL-tryptophan CAS No. 139393-02-5

5-Cyano-DL-tryptophan

Cat. No.: B166717
CAS No.: 139393-02-5
M. Wt: 229.23 g/mol
InChI Key: RWUVZHFIVNNDBO-UHFFFAOYSA-N
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Description

5-Cyano-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a nitrile group (-CN) attached to the fifth position of the indole ring. It is used as a building block in the synthesis of various pharmaceuticals and other compounds .

Mechanism of Action

Target of Action

5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .

Mode of Action

5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .

Biochemical Pathways

5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .

Result of Action

The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .

Action Environment

The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-DL-tryptophan typically involves the introduction of a nitrile group to the tryptophan molecule. One common method is the reaction of tryptophan with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyano-DL-tryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVZHFIVNNDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647373
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139393-02-5
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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